Ethyl 1-benzyl-3-(cyanomethyl)-4-oxopiperidine-3-carboxylate
Overview
Description
Ethyl 1-benzyl-3-(cyanomethyl)-4-oxopiperidine-3-carboxylate is an organic compound with the molecular formula C17H20N2O3. It is a yellow solid at room temperature and is known for its applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzyl-3-(cyanomethyl)-4-oxopiperidine-3-carboxylate typically involves the reaction of 1-benzyl-4-oxopiperidine-3-carboxylic acid with ethyl cyanomethyl ketone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-3-(cyanomethyl)-4-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-benzyl-3-(cyanomethyl)-4-oxopiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as a drug precursor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-3-(cyanomethyl)-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: Similar structure but lacks the cyanomethyl group.
Methyl 1-benzyl-3-oxopiperidine-4-carboxylate: Similar structure with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 1-benzyl-3-(cyanomethyl)-4-oxopiperidine-3-carboxylate is unique due to the presence of the cyanomethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specific research applications where these properties are desired .
Biological Activity
Overview
Ethyl 1-benzyl-3-(cyanomethyl)-4-oxopiperidine-3-carboxylate is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a cyanomethyl group, and an ethyl ester. With the molecular formula , this compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The synthesis of this compound typically involves the reaction of 1-benzyl-4-oxopiperidine-3-carboxylic acid with ethyl cyanomethyl ketone. This reaction is usually conducted in the presence of bases like sodium hydride or potassium carbonate under controlled conditions to yield the desired product, which can be purified through recrystallization.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been suggested that this compound may act as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways. The precise molecular targets and pathways are still under investigation but are crucial for understanding its pharmacological potential.
Therapeutic Potential
Research indicates that compounds structurally related to this compound exhibit activity against multiple biological targets, suggesting potential therapeutic applications. For instance, similar compounds have shown promise in treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and various cancers .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | Lacks cyanomethyl group; different reactivity |
Methyl 1-benzyl-3-(cyanomethyl)-4-oxopiperidine | C16H19N2O3 | Contains a methyl ester; altered lipophilicity |
Ethyl 1-benzyl-3-(benzoyloxy)-4-oxopiperidine | C17H20N2O4 | Additional benzoyloxy group; varied biological activity |
The presence of the cyanomethyl group in this compound enhances its reactivity and may confer distinct biological properties compared to its analogs.
Case Studies and Research Findings
Several studies have explored the biological activities associated with similar piperidine derivatives. For instance, piperidine-based compounds have been investigated for their roles as Janus kinase inhibitors , which are crucial in treating autoimmune diseases and certain cancers . Additionally, research into the pharmacological profiles of related compounds suggests that they may modulate key signaling pathways involved in inflammation and cell proliferation .
In experimental settings, derivatives of Ethyl 1-benzyl-3-(cyanomethyl)-4-oxopiperidine have been tested for their effects on enzyme activity and receptor binding affinities. These studies indicate that modifications in the chemical structure can significantly influence biological efficacy and specificity .
Properties
IUPAC Name |
ethyl 1-benzyl-3-(cyanomethyl)-4-oxopiperidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-22-16(21)17(9-10-18)13-19(11-8-15(17)20)12-14-6-4-3-5-7-14/h3-7H,2,8-9,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBRFXVBKUFZBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CN(CCC1=O)CC2=CC=CC=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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